ethyl 4-[(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate
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Overview
Description
Ethyl 4-[(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate is a complex organic compound with a unique structure that includes a pyrazole ring, a benzoate ester, and various substituents such as bromine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Bromination and methoxylation: The aromatic ring can be brominated using bromine or N-bromosuccinimide (NBS), followed by methoxylation using methanol and a suitable catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium thiocyanate
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of azide or thiocyanate derivatives
Scientific Research Applications
Ethyl 4-[(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its trifluoromethyl group can enhance binding affinity to certain protein targets, leading to inhibition or activation of enzymatic pathways. The bromine and methoxy groups may also contribute to its binding specificity and overall biological activity.
Comparison with Similar Compounds
Ethyl 4-[(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate can be compared with similar compounds such as:
Ethyl 4-bromobenzoate: Lacks the pyrazole ring and trifluoromethyl group,
Properties
IUPAC Name |
ethyl 4-[(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrF3N2O4/c1-3-31-20(29)13-5-7-14(8-6-13)27-19(28)15(18(26-27)21(23,24)25)10-12-4-9-17(30-2)16(22)11-12/h4-11H,3H2,1-2H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGGLRKPDFLOBR-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)Br)C(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)Br)/C(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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